The synthesis of PL1 protein involves recombinant DNA technology. Typically, the gene encoding PL1 is cloned into an expression vector which is then transformed into a suitable host organism, such as Escherichia coli.
The molecular structure of PL1 protein features a characteristic MYB domain that facilitates its binding to DNA.
PL1 protein participates in several biochemical reactions primarily related to gene regulation and anthocyanin biosynthesis.
PL1 operates through a well-defined mechanism involving its binding to target DNA sequences.
PL1 protein possesses distinct physical and chemical properties that influence its function.
PL1 protein has significant applications in both basic research and biotechnology.
PL1 was first identified indirectly through the characterization of its receptor, PD-1. In 1992, Dr. Tasuku Honjo’s group at Kyoto University discovered PD-1 during a screen for genes involved in programmed cell death. Using subtractive hybridization on apoptotic mouse models (T-cell hybridomas and IL-3-deprived hematopoietic cells), they isolated a novel gene termed PD-1 (programmed death-1) [3]. Despite its name, PD-1’s role in apoptosis was later disproven; instead, it emerged as an immune checkpoint inhibitor [3] [5].
The ligand for PD-1 remained elusive until 1999–2000, when independent studies identified PL1 (PD-L1) via expression cloning and bioinformatic analyses. PL1 was initially designated "B7 homolog 1" (B7-H1) due to sequence similarity to B7 costimulatory proteins. Its gene, CD274, resides on human chromosome 9. The PD-1/PL1 interaction was confirmed through binding assays, revealing a high-affinity complex that inhibits TCR-mediated T-cell proliferation and cytokine secretion [5]. The nomenclature was standardized to PD-L1 (PD-1 ligand 1) by the HUGO Gene Nomenclature Committee, though "PL1" persists in biochemical contexts [1] [5].
Table 1: Key Discoveries in PL1 Research
Year | Milestone | Researchers |
---|---|---|
1992 | PD-1 discovered via subtractive hybridization | Honjo et al. [3] |
1999 | PL1 identified as B7-H1/PD-L1 | Freeman et al. [5] |
2002 | PL1’s immunosuppressive function demonstrated | Dong et al. [5] |
2018 | Nobel Prize awarded for PD-1/PL1 pathway research | Honjo & Allison |
PL1 belongs to the B7 family of immunoregulatory proteins within the larger immunoglobulin superfamily (IgSF). Its modular architecture includes:
PL1’s functional classification hinges on its role as a coinhibitory ligand. Unlike costimulatory B7 proteins (e.g., B7-1/CD80), PL1 attenuates T-cell responses upon binding PD-1. This places PL1 in the CD28/B7 superfamily subgroup defined by immune suppression [5] [6]. Notably, PL1 also interacts with CD80 (B7-1) via its IgV domain, competitively inhibiting PD-1 engagement—a regulatory mechanism not observed in its viral homologs [1].
Table 2: PL1 vs. Related B7 Family Members
Protein | Receptor(s) | Function | Key Domains |
---|---|---|---|
PL1 (PD-L1) | PD-1, CD80 | Coinhibition | IgV, IgC, TM |
PD-L2 | PD-1 | Coinhibition | IgV, IgC, TM |
B7-1 (CD80) | CD28, CTLA-4 | Costimulation/Inhibition | IgV, IgC, TM |
B7-2 (CD86) | CD28, CTLA-4 | Costimulation/Inhibition | IgV, IgC, TM |
PL1’s structural motifs are evolutionarily optimized:
PL1 exhibits both deep conservation and adaptive divergence across vertebrates:
Genetic Conservation
Functional Conservation
PL1’s immunosuppressive role is conserved from fish to mammals:
Viral Exploitation
A γ-herpesvirus (TTGHV1) infecting Tursiops truncatus (bottlenose dolphin) encodes a functional PL1 homolog, De2, acquired via horizontal gene transfer ~50 million years ago. De2 binds host PD-1 with high affinity but lacks CD80-interaction capacity due to evolved mutations. This exemplifies pathogen co-option of immune checkpoints to evade T-cell responses [1]:
graph LR A[Mammalian PL1] -->|Horizontal transfer| B[Ancestral Herpesvirus] B --> C[Modern De2 in TTGHV1] C --> D[Enhanced viral persistence]
Glial Divergence
In vertebrates, PL1 shows asymmetric divergence in the brain: glial cells (microglia, astrocytes) exhibit 3-fold higher co-expression divergence than neurons, particularly in cortical regions. This suggests human-specific neuromodulatory roles [9].
Table 3: Evolutionary Metrics for PL1 Across Taxa
Taxonomic Group | dN/dS (ω) | Conserved Domains | Notable Adaptations |
---|---|---|---|
Mammals | 0.8–1.2 | IgV, IgC, TM | Immune tolerance |
Birds | 0.7–1.0 | IgV, TM | Altered glycosylation sites |
Teleost fish | 1.0–1.5 | IgV | Truncated cytoplasmic domain |
Viral (De2) | >2.0* | IgV (divergent) | Loss of CD80 binding |
*ω values estimated from site-specific selection models [1] [2].
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3